Zonampanel - 210245-80-0

Zonampanel

Catalog Number: EVT-253900
CAS Number: 210245-80-0
Molecular Formula: C13H9N5O6
Molecular Weight: 331.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zonampanel, also known as YM-872, is an AMPA receptor antagonist potentially for the treatment of stroke. YM872, attenuates regional cerebral edema and IgG immunoreactivity following experimental brain injury in rats. YM872, attenuates cortical tissue loss, regional cerebral edema, and neurological motor deficits after experimental brain injury in rats.
Source and Classification

Zonampanel is classified as an AMPA receptor antagonist. It is derived from modifications of quinoxaline-2,3-dione derivatives, which are known for their activity against glutamate receptors. The introduction of specific functional groups has allowed for improved solubility and selectivity, making Zonampanel a candidate for further pharmacological exploration in various neurological conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zonampanel involves a multi-step process that typically begins with the precursor compound DNQX. The synthesis can be outlined as follows:

  1. Initial Reaction: The starting material undergoes a nucleophilic substitution reaction where a phosphonic acid derivative is introduced.
  2. Protection and Coupling: The intermediate is then protected to prevent unwanted reactions during subsequent steps. A Suzuki coupling reaction is performed to introduce aromatic substituents.
  3. Cyclization: Following the introduction of the aromatic groups, cyclization occurs to form the quinoxaline core structure.
  4. Deprotection: Finally, the protective groups are removed to yield Zonampanel in a purified form .

This method has been characterized as robust and reproducible, allowing for consistent production of the compound.

Molecular Structure Analysis

Structure and Data

Zonampanel's molecular structure can be described as follows:

  • Molecular Formula: C₁₄H₁₅N₃O₄P
  • Molecular Weight: 315.26 g/mol
  • Structural Features: The compound features a quinoxaline core with additional functional groups that enhance its solubility and receptor binding affinity.

The structural representation highlights key functional groups that contribute to its pharmacological activity, including the phosphonate moiety which plays a significant role in enhancing solubility in aqueous environments .

Chemical Reactions Analysis

Reactions and Technical Details

Zonampanel undergoes various chemical reactions that are crucial for its synthesis and modification:

  1. Nucleophilic Substitution: This reaction introduces functional groups that enhance solubility.
  2. Suzuki Coupling: A cross-coupling reaction that allows for the formation of biaryl compounds, increasing selectivity towards AMPA receptors.
  3. Cyclization Reactions: These reactions are essential for forming the quinoxaline structure, which is pivotal for its antagonistic activity at AMPA receptors.

The efficiency of these reactions is critical for optimizing yield and purity during the synthesis process .

Mechanism of Action

Process and Data

Zonampanel acts as a non-competitive antagonist at AMPA receptors, meaning it inhibits receptor activation without directly competing with glutamate for binding sites. The mechanism can be summarized as follows:

  1. Binding Affinity: Zonampanel binds to allosteric sites on AMPA receptors, leading to conformational changes that prevent receptor activation.
  2. Inhibition of Excitatory Transmission: By blocking these receptors, Zonampanel reduces excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal activity such as epilepsy.

Preclinical studies have demonstrated its efficacy in reducing seizure activity in animal models, supporting its potential therapeutic use .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zonampanel exhibits several notable physical and chemical properties:

  • Solubility: Enhanced due to the introduction of phosphonate groups, making it suitable for intravenous administration.
  • Stability: Stable under physiological conditions, allowing for prolonged therapeutic effects.
  • Melting Point: Specific thermal properties have not been widely published but are essential for formulation development.

These properties play a crucial role in determining its formulation strategies for clinical use .

Applications

Scientific Uses

Zonampanel has significant potential applications in various scientific fields:

  1. Neurology: As an AMPA receptor antagonist, it is being explored for treating epilepsy and other neurological disorders characterized by excitotoxicity.
  2. Pain Management: Its ability to modulate excitatory neurotransmission makes it a candidate for managing chronic pain conditions.
  3. Research Tool: Zonampanel serves as a valuable tool in neuroscience research to study AMPA receptor functions and their role in synaptic plasticity.

The ongoing research into Zonampanel aims to further elucidate its pharmacological profile and expand its therapeutic applications .

Properties

CAS Number

210245-80-0

Product Name

Zonampanel

IUPAC Name

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid

Molecular Formula

C13H9N5O6

Molecular Weight

331.24 g/mol

InChI

InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)

InChI Key

SPXYHZRWPRQLNS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]

Synonyms

(2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl)acetic acid monohydrate
YM 872
YM-872
YM872
zonampanel monohydrate

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.